h-NTPDase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

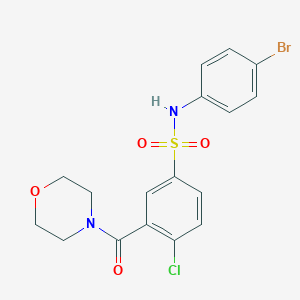

Molecular Formula |

C17H16BrClN2O4S |

|---|---|

Molecular Weight |

459.7 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |

InChI |

InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2 |

InChI Key |

CJXXYQHYKQSSHI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Development of h-NTPDase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of h-NTPDase-IN-1, a sulfamoyl benzamide derivative identified as a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). This document details the scientific background, discovery, chemical synthesis, and in vitro characterization of this compound. It includes structured data on its inhibitory potency and selectivity, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of purinergic signaling, drug discovery, and pharmacology who are interested in the development of novel NTPDase inhibitors.

Introduction to Purinergic Signaling and NTPDases

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are crucial signaling molecules that regulate a wide array of physiological and pathological processes. This intricate communication system, known as purinergic signaling, is mediated by the activation of P2 purinergic receptors on the cell surface. The concentration and duration of these nucleotide signals are tightly controlled by a family of cell-surface enzymes called ectonucleotidases.

Among these, the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family plays a pivotal role. In humans, there are eight known NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide levels on the cell surface. These enzymes hydrolyze ATP and ADP to adenosine monophosphate (AMP), thereby terminating P2 receptor signaling. Due to their critical role in modulating purinergic signaling, NTPDases have emerged as promising therapeutic targets for a variety of conditions, including thrombosis, inflammation, and cancer. The development of potent and selective NTPDase inhibitors is therefore an area of significant research interest.

Discovery of this compound

This compound, chemically known as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, was discovered through a targeted synthetic effort to develop novel and selective inhibitors of human NTPDases.[1] The discovery was based on a sulfamoyl benzamide scaffold, which was systematically modified with various biologically relevant substituents to explore the structure-activity relationships (SAR) for NTPDase inhibition.[1] Compound 3i , later designated this compound, emerged from this library as a potent inhibitor of h-NTPDase1 and h-NTPDase3.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 4-chlorobenzoic acid. The general synthetic scheme is outlined below.

Detailed Experimental Protocol for Synthesis

The synthesis of this compound involves three main steps as described in the primary literature[1]:

Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

-

To a stirred solution of chlorosulfonic acid (excess), 4-chlorobenzoic acid is added portion-wise at 0 °C.

-

The reaction mixture is then heated and stirred for several hours.

-

After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and dried to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 4-chloro-3-(morpholinosulfonyl)benzoic acid

-

To a solution of 4-chloro-3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., dichloromethane), morpholine is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then washed with an acidic solution (e.g., 1N HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloro-3-(morpholinosulfonyl)benzoic acid.

Step 3: Synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (this compound)

-

To a solution of 4-chloro-3-(morpholinosulfonyl)benzoic acid in an appropriate solvent (e.g., dimethylformamide), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred for a short period.

-

4-bromoaniline is then added to the reaction mixture.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography to yield the final product, this compound.

In Vitro Biological Evaluation

Inhibitory Potency and Selectivity

The inhibitory activity of this compound was evaluated against four of the human cell-surface expressed NTPDase isoforms: h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8.[1] The half-maximal inhibitory concentrations (IC50) were determined using a malachite green-based colorimetric assay.

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| This compound (3i) | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | > 100 |

| Table 1: Inhibitory activity of this compound against human NTPDase isoforms. Data are presented as mean ± SEM.[1] |

The data indicates that this compound is a potent inhibitor of h-NTPDase3 and a moderately potent inhibitor of h-NTPDase1, while showing weak to no activity against h-NTPDase2 and h-NTPDase8 at concentrations up to 100 µM.[1] Data on the inhibitory activity against h-NTPDase4, -5, -6, and -7 is not currently available in the public domain.

Experimental Protocol: Malachite Green Assay for NTPDase Activity

The following is a generalized protocol for the malachite green assay adapted from the methodology described in the discovery of this compound[1].

Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP. The released phosphate reacts with malachite green and molybdate in an acidic solution to form a green complex, the absorbance of which is proportional to the amount of phosphate produced.

Materials:

-

Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, -8)

-

ATP or ADP substrate

-

Tris buffer

-

Calcium chloride (CaCl2)

-

Malachite green reagent

-

Ammonium molybdate

-

Triton X-100

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of the test compounds (e.g., this compound) in DMSO.

-

Serially dilute the compounds in the assay buffer to the desired concentrations.

-

Prepare a solution of the NTPDase enzyme in the assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the test compound solution to the respective wells.

-

Add the enzyme solution to all wells except the negative control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Color Development and Measurement:

-

Stop the reaction by adding the malachite green reagent.

-

Allow the color to develop for a specified time at room temperature.

-

Measure the absorbance at a wavelength between 620 and 650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Molecular Docking and Proposed Binding Mode

Molecular docking studies were performed to elucidate the putative binding mode of this compound within the active site of h-NTPDase1 and h-NTPDase3.[1] These computational analyses suggest that the inhibitor binds in the vicinity of the nucleotide-binding site, forming key interactions with amino acid residues that are critical for substrate recognition and catalysis.

Pharmacokinetic Profile and In Vivo Studies

To date, there is no publicly available information regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) or in vivo efficacy and safety of this compound. The initial discovery paper focused on the synthesis and in vitro characterization of this compound.[1] Further studies are required to evaluate its drug-like properties and its potential for in vivo applications.

Conclusion and Future Directions

This compound is a novel sulfamoyl benzamide derivative that has been identified as a potent and selective inhibitor of h-NTPDase3 and a moderately potent inhibitor of h-NTPDase1. Its discovery provides a valuable chemical scaffold for the further development of more potent and isoform-selective NTPDase inhibitors. Future research should focus on a comprehensive evaluation of its selectivity against all human NTPDase isoforms, characterization of its pharmacokinetic profile, and assessment of its efficacy and safety in relevant in vivo models of diseases where NTPDase modulation is considered a therapeutic strategy. Such studies will be crucial in determining the potential of this compound and its analogs as therapeutic agents.

References

h-NTPDase-IN-1: A Selective Inhibitor of Human Nucleoside Triphosphate Diphosphohydrolase-1 and -3

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of h-NTPDase-IN-1, a sulfamoyl benzamide derivative identified as a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-1 (h-NTPDase1, also known as CD39) and h-NTPDase3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these ectonucleotidases in various pathological conditions, including thrombosis, inflammation, diabetes, and cancer.[1][2]

Introduction to h-NTPDases

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[3] Of the eight known human NTPDase isoforms, h-NTPDase1, -2, -3, and -8 are located on the cell surface and are implicated in a variety of physiological and pathological processes.[1][3] h-NTPDase1 is predominantly found in the vasculature and is crucial for thromboregulation, while h-NTPDase3 is expressed in pancreatic islet cells and is involved in the regulation of insulin secretion.[4][5][6] The development of selective inhibitors for these enzymes is therefore of significant therapeutic interest.

This compound: A Profile

This compound (also referred to as compound 3i in associated literature) is a potent inhibitor of both h-NTPDase1 and h-NTPDase3.[1][7][8] Its inhibitory activity against these two isoforms, along with its selectivity over other related enzymes, makes it a valuable tool for studying their biological functions and a promising lead compound for drug discovery programs.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against four human NTPDase isoforms has been characterized, with the following half-maximal inhibitory concentrations (IC50) determined:

| Target Enzyme | IC50 (µM) |

| h-NTPDase1 | 2.88 ± 0.13 |

| h-NTPDase3 | 0.72 ± 0.11 |

| h-NTPDase2 | > 100 (Inactive) |

| h-NTPDase8 | > 100 (Inactive) |

Data sourced from Zaigham ZH, et al. RSC Adv. 2023.[1]

Experimental Protocols

The inhibitory activity of this compound was determined using a well-established enzyme inhibition assay.

Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP by NTPDases.[7]

Materials:

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

-

Substrate: ATP

-

Enzyme: Recombinant human NTPDase1, NTPDase2, NTPDase3, or NTPDase8

-

Test compound: this compound

-

Malachite green reagent

Procedure:

-

The test compound (this compound) is pre-incubated with the respective h-NTPDase isoform in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, ATP.

-

The reaction mixture is incubated at room temperature.

-

The reaction is stopped, and the malachite green reagent is added.

-

The absorbance is measured at a specific wavelength to determine the concentration of the resulting phosphate-molybdate-malachite green complex.

-

The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Experimental workflow for the malachite green-based NTPDase inhibition assay.

Signaling Pathways

This compound, by inhibiting h-NTPDase1 and h-NTPDase3, can modulate purinergic signaling pathways that are critical in various physiological processes.

Role of h-NTPDase1 in Thromboregulation

h-NTPDase1 on the surface of endothelial cells hydrolyzes extracellular ADP, a potent platelet agonist. By reducing ADP levels, h-NTPDase1 prevents platelet aggregation and thrombus formation. Inhibition of h-NTPDase1 by this compound would lead to an accumulation of extracellular ADP, potentially promoting platelet aggregation.

Modulation of thromboregulation by h-NTPDase1 and its inhibition by this compound.

Role of h-NTPDase3 in Insulin Secretion

In pancreatic β-cells, glucose stimulation leads to the release of ATP. This extracellular ATP can act on P2Y receptors to amplify glucose-induced insulin secretion. h-NTPDase3, present on the surface of these cells, hydrolyzes the released ATP, thus dampening this amplification loop. Inhibition of h-NTPDase3 by this compound would result in elevated extracellular ATP levels, leading to enhanced insulin secretion.[5][6]

Regulation of insulin secretion by h-NTPDase3 and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of h-NTPDase1 and h-NTPDase3. Its selectivity and potency make it a strong candidate for further investigation in preclinical models of diseases where these enzymes are implicated. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate future research and development efforts in this promising area of therapeutics.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. sinobiological.com [sinobiological.com]

- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]

h-NTPDase-IN-1: A Technical Guide to its Effects on Extracellular ATP and ADP Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules involved in a myriad of physiological and pathological processes. Their concentrations in the extracellular space are tightly regulated by a family of ectonucleoside triphosphate diphosphohydrolases (NTPDases). The modulation of these enzymes presents a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of h-NTPDase-IN-1, a selective inhibitor of human NTPDases, and its impact on extracellular ATP and ADP hydrolysis.

This compound: An Inhibitor of Extracellular Nucleotide Metabolism

This compound is a small molecule inhibitor that selectively targets several isoforms of human NTPDases. By hindering the enzymatic activity of these proteins, this compound effectively prevents the breakdown of extracellular ATP and ADP, leading to their accumulation and subsequent modulation of purinergic signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been evaluated against various human NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor effectiveness, are summarized in the table below. It is important to note that reported values may vary between different studies and experimental conditions.

| NTPDase Isoform | IC50 (µM) - Source 1[1] | IC50 (µM) - Source 2[2] |

| h-NTPDase1 | 2.88 ± 0.13 | 0.05 |

| h-NTPDase2 | - | 0.23 |

| h-NTPDase3 | 0.72 ± 0.11 | - |

| h-NTPDase8 | - | 0.54 |

Note: Dashes indicate that the IC50 value was not reported in the specified source for that particular isoform.

Mechanism of Action: Impact on ATP and ADP Hydrolysis

NTPDases are cell-surface enzymes that sequentially hydrolyze ATP to ADP and then to adenosine monophosphate (AMP).[3][4] This process terminates ATP and ADP-mediated signaling through P2 receptors and initiates adenosine-mediated signaling through P1 receptors. This compound, by inhibiting NTPDases, disrupts this enzymatic cascade.

The functional consequence of this compound activity is an increase in the local concentrations of extracellular ATP and ADP. This elevation in nucleotide levels can have profound effects on cellular signaling, particularly in the tumor microenvironment and during inflammatory responses where extracellular ATP and ADP play critical roles.[3][5][6]

Figure 1: Mechanism of this compound Action

Experimental Protocols

The following section details a generalized methodology for assessing the inhibitory effect of this compound on ATP and ADP hydrolysis by NTPDases. A common and reliable method for this is the malachite green phosphate assay.[7][8][9]

Measurement of NTPDase Activity using the Malachite Green Assay

This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

Materials:

-

Recombinant human NTPDase enzymes (e.g., h-NTPDase1, -2, -3, -8)

-

This compound

-

ATP and ADP substrates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)[10]

-

Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl)

-

Phosphate standard solution (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, ATP, and ADP in the assay buffer.

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add the NTPDase enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (ATP or ADP) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding the Malachite Green Reagent.

-

-

Phosphate Quantification:

-

Allow color to develop for approximately 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using the phosphate standard to determine the concentration of Pi released in each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2: Experimental Workflow

Signaling Pathways and Therapeutic Implications

The accumulation of extracellular ATP and ADP due to NTPDase inhibition by this compound has significant implications for purinergic signaling, which is a key regulator of immune responses and cancer progression.[3][5][6]

Role in Cancer and Immunology

In the tumor microenvironment, extracellular ATP can act as a danger signal, promoting anti-tumor immunity. However, it is often rapidly hydrolyzed by NTPDases (like CD39) on cancer and immune cells, leading to the production of immunosuppressive adenosine. By blocking this hydrolysis, this compound can enhance ATP-mediated anti-tumor immune responses.

Figure 3: Impact on Tumor Microenvironment

Conclusion

This compound is a valuable research tool for investigating the complex roles of purinergic signaling in health and disease. Its ability to selectively inhibit NTPDases and thereby modulate the hydrolysis of extracellular ATP and ADP provides a powerful approach to understanding and potentially targeting pathways involved in cancer and inflammation. Further research into the specific effects of this compound on different cell types and in various disease models will be crucial for elucidating its full therapeutic potential.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ectonucleotidases in Tumor Cells and Tumor-Associated Immune Cells: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 孔雀绿磷酸盐检测试剂盒 sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. thomassci.com [thomassci.com]

- 10. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of h-NTPDase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of h-NTPDase-IN-1, a notable inhibitor of human ectonucleoside triphosphate diphosphohydrolases (NTPDases). This document outlines the quantitative inhibitory data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to NTPDases and Their Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] There are eight known human NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide concentrations.[1] Overexpression or dysregulation of these enzymes has been implicated in a variety of pathological conditions, including cancer, thrombosis, and inflammatory disorders. Consequently, the development of potent and selective NTPDase inhibitors is a promising therapeutic strategy.

This compound has emerged as a significant inhibitor, demonstrating activity against multiple NTPDase isoforms. Understanding its structure-activity relationship is paramount for the rational design of more potent and selective next-generation inhibitors.

Quantitative Inhibitory Data

This compound, identified as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i in the cited literature), has been evaluated for its inhibitory activity against several human NTPDase isoforms.[2][3] The available quantitative data for this compound and related analogs from the sulfamoyl-benzamide series are summarized below.

Table 1: Inhibitory Activity (IC50) of this compound and Analogs against Human NTPDase Isoforms

| Compound ID | Chemical Name | h-NTPDase1 IC50 (µM) | h-NTPDase3 IC50 (µM) | Reference |

| This compound (3i) | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | 0.72 ± 0.11 | [3] |

| 3a | N-(4-chlorophenyl)-4-chloro-3-(N-cyclopropylsulfamoyl)benzamide | - | 1.33 ± 0.05 | [4] |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | - | [4] |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | - | [4] |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | [4] |

Note: A comprehensive SAR study on sulfamoyl-benzamide derivatives revealed varied inhibitory potential based on substitutions. For instance, compound 3a showed significant activity against h-NTPDases 3 and 8, while compound 2d was a potent and selective inhibitor of h-NTPDase8 (IC50 = 0.28 ± 0.07 µM).[4]

Table 2: Kinetic Parameters of this compound

| Inhibitor | Target Enzyme(s) | Inhibition Type | Km (µM) | Reference |

| This compound | h-NTPDase-1/-2 | Non-competitive | 21 (for h-NTPDase-1) | [5] |

Structure-Activity Relationship (SAR) of Sulfamoyl-Benzamide Derivatives

The SAR for the sulfamoyl-benzamide class of NTPDase inhibitors, to which this compound belongs, has been investigated.[3][4] The core scaffold consists of a central benzene ring with carboxamide and sulfonamide substitutions.

Key SAR observations include:

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences inhibitory activity and selectivity. For instance, a 4-bromophenyl group, as seen in this compound (3i), confers potent inhibition of h-NTPDase1 and h-NTPDase3.[3]

-

Sulfonamide Group Modifications: Alterations to the sulfonamide moiety also impact potency. A cyclopropyl sulfonamide in compound 3a resulted in notable inhibition of h-NTPDase3 and h-NTPDase8.[4]

-

Substitution Pattern on the Central Ring: The substitution pattern on the central benzamide ring is crucial. The chloro and morpholine-4-carbonyl substituents in this compound contribute to its activity profile.

Caption: Logical relationship in the SAR of sulfamoyl-benzamide NTPDase inhibitors.

Experimental Protocols

NTPDase Inhibition Assay (Malachite Green Method)

The inhibitory activity of compounds against NTPDases is commonly determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, -2, -3, -8)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2

-

Substrate: Adenosine 5'-triphosphate (ATP)

-

Inhibitor compounds (e.g., this compound) dissolved in DMSO

-

Malachite Green Reagent: Solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the inhibitor solution to the respective wells (final DMSO concentration should be low, e.g., <1%).

-

Add the NTPDase enzyme solution to all wells except the negative control wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the ATP substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values using a suitable software.

Caption: Experimental workflow for the Malachite Green NTPDase inhibition assay.

Determination of Inhibition Type (Non-competitive)

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), the NTPDase activity is measured in the presence of a fixed concentration of the inhibitor at varying substrate (ATP) concentrations.

Procedure:

-

Perform the NTPDase activity assay as described above.

-

Use a range of ATP concentrations (e.g., from 0.5 to 10 times the Km value).

-

Run the assay in the absence of the inhibitor and in the presence of one or more fixed concentrations of the inhibitor.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

For non-competitive inhibition, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged.

Signaling Pathway Context

NTPDases are integral to the purinergic signaling pathway, which regulates a multitude of physiological processes. The inhibition of NTPDases by compounds like this compound modulates this pathway.

Caption: Role of NTPDase1 in the purinergic signaling pathway and its inhibition.

Conclusion

This compound represents a significant chemical scaffold for the development of NTPDase inhibitors. The sulfamoyl-benzamide core allows for synthetic modifications that can modulate potency and selectivity across the NTPDase isoforms. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research and development efforts in this promising area of therapeutic intervention. Future studies should focus on optimizing the SAR to enhance selectivity, particularly for NTPDase1, and to improve the pharmacokinetic properties of this class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

h-NTPDase-IN-1: A Technical Guide to its Interaction with the CD39/Apyrase Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), play a pivotal role in a multitude of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] The concentration of these signaling molecules is tightly regulated by a family of cell-surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases).[1] Among these, CD39 (NTPDase1) is a key enzyme that hydrolyzes ATP and ADP to adenosine monophosphate (AMP), which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[2][3] The CD39/CD73 pathway is a critical regulator of purinergic signaling and has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[3][4]

This technical guide provides an in-depth overview of h-NTPDase-IN-1, a notable inhibitor of human NTPDases, and its interaction with the CD39/apyrase family. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research compound.

This compound and its Interaction with the CD39/Apyrase Family

This compound is a small molecule inhibitor that has demonstrated activity against members of the human NTPDase family.[1] Understanding its inhibitory profile is crucial for its application as a research tool and for potential therapeutic development.

Quantitative Inhibitory Profile of this compound and Other NTPDase Inhibitors

The inhibitory potency of this compound and other relevant compounds against various human NTPDase isoforms is summarized in the table below. This data is essential for selecting the appropriate inhibitor for specific research applications and for interpreting experimental results.

| Inhibitor | Target NTPDase Isoform(s) | IC50 / Ki Value | Mechanism of Action | Reference |

| This compound (Compound 3i) | h-NTPDase1, h-NTPDase3 | IC50: 2.88 µM (h-NTPDase1), 0.72 µM (h-NTPDase3) | Not specified | [1] |

| NTPDase-IN-1 (compound 5a) | h-NTPDase-1, -2, -8 | IC50: 0.05 µM, 0.23 µM, 0.54 µM respectively | Non-competitive | [1] |

| NTPDase-IN-2 (compound 5g) | h-NTPDase-2, -8 | IC50: 0.04 µM, 2.27 µM respectively | Non-competitive | [1][5] |

| CD39-IN-1 (Compound 338) | CD39 | IC50: 68.7 nM | Not specified | [1] |

| PSB-16131 | h-NTPDase2 | IC50: 539 nM | Non-competitive | [1] |

| ARL67156 | NTPDase1 (CD39), NTPDase3 | Ki: 11 µM, 18 µM respectively | Competitive | [1] |

| Perenostobart (SRF617) | CD39 | IC50: 0.7 - 1.9 nM | Not specified | [1] |

| 8-BuS-AMP | hCD39, mCD39, hCD73 | Ki: 0.292 µM, 2.19 µM, 1.19 µM respectively | Not specified | [1] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The mechanism of action describes how the inhibitor interacts with the enzyme.

Mechanism of Inhibition

Several NTPDase inhibitors, including NTPDase-IN-1 and NTPDase-IN-2, have been characterized as non-competitive inhibitors.[1][5] A non-competitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme that reduces its catalytic activity without preventing substrate binding. This mode of inhibition is significant because the inhibitor's effectiveness is not overcome by increasing substrate concentrations, which can be particularly relevant in environments with high levels of extracellular ATP, such as the tumor microenvironment.[4]

The CD39/CD73 Purinergic Signaling Pathway

The canonical pathway for the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine is a critical axis in immune regulation. CD39 is the rate-limiting enzyme in this cascade.

Caption: The CD39/CD73 signaling pathway converting eATP to adenosine.

Experimental Protocols

Accurate assessment of this compound activity requires robust and reliable experimental methods. Below are detailed protocols for key assays used to characterize CD39 inhibition.

Malachite Green Assay for Phosphate Detection

This colorimetric assay is a common method for measuring the activity of ATPases and other phosphatases by quantifying the release of inorganic phosphate (Pi).

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate.[6][7] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced by the enzymatic reaction.

Materials:

-

Purified recombinant human CD39 enzyme

-

ATP or ADP substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

-

This compound or other inhibitors

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare a solution of the substrate (ATP or ADP) in Assay Buffer.

-

Prepare a solution of the CD39 enzyme in Assay Buffer.

-

Prepare a phosphate standard curve using the provided standard solution.

-

-

Enzyme Reaction:

-

To the wells of a 96-well plate, add the Assay Buffer.

-

Add the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Add the CD39 enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a desired time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Use the phosphate standard curve to determine the concentration of Pi produced in each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the Malachite Green Assay.

ATP Hydrolysis Assay using Luminescence

This assay measures the amount of ATP remaining in a sample after an enzymatic reaction, providing an indirect measure of enzyme activity.

Principle: The assay utilizes a luciferase-based system where the amount of light produced is directly proportional to the ATP concentration.[2] A decrease in luminescence in the presence of CD39 indicates ATP hydrolysis.

Materials:

-

CD39-expressing cells or purified recombinant human CD39

-

ATP

-

Assay Buffer

-

This compound or other inhibitors

-

Luminescence-based ATP detection reagent (e.g., ATPlite)

-

Opaque-walled 96-well microplate

-

Luminometer

Protocol:

-

Cell/Enzyme Preparation:

-

If using cells, seed CD39-expressing cells in an opaque-walled 96-well plate and allow them to adhere.

-

If using purified enzyme, prepare a solution of the enzyme in Assay Buffer.

-

-

Inhibitor Treatment:

-

Add serial dilutions of the inhibitor to the wells containing cells or enzyme. Include appropriate controls.

-

Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known concentration of ATP to each well.

-

Incubate at 37°C for a desired time period.

-

-

Detection:

-

Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent typically contains luciferase and its substrate, D-luciferin, and lyses the cells (if applicable).

-

Incubate at room temperature for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

A higher luminescence signal corresponds to a higher concentration of remaining ATP and thus lower CD39 activity.

-

Calculate the percentage of ATP hydrolysis for each condition.

-

Determine the IC50 value of the inhibitor as described for the Malachite Green Assay.

-

Conclusion

This compound represents a valuable tool for investigating the complex roles of the CD39/apyrase family in health and disease. Its inhibitory activity, along with that of other characterized NTPDase inhibitors, allows for the precise dissection of purinergic signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to reliably assess the efficacy of these inhibitors and to further explore the therapeutic potential of targeting the CD39/CD73 axis. The continued study of compounds like this compound will undoubtedly contribute to the development of novel treatments for cancer, inflammatory disorders, and thrombotic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenotypic and functional characteristics of ATP-hydrolysing CD4+CD39+ FOXP3+ and CD4+CD39+FOXP3negT-cell subsets in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eubopen.org [eubopen.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

In-depth Technical Guide: Target Identification and Validation for h-NTPDase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data associated with the target identification and validation of h-NTPDase-IN-1, a selective inhibitor of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). This document is intended to serve as a detailed resource for professionals in the fields of purinergic signaling, pharmacology, and drug discovery. It outlines the biochemical and cellular approaches used to confirm the molecular targets of this compound, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate understanding.

Introduction: The Role of h-NTPDases in Purinergic Signaling

Human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of cell surface enzymes that are critical regulators of purinergic signaling.[1] These enzymes hydrolyze extracellular nucleoside triphosphates (e.g., ATP) and diphosphates (e.g., ADP) to their corresponding monophosphates (e.g., AMP).[1] This enzymatic activity terminates nucleotide-mediated signaling through P2X and P2Y receptors and initiates adenosine-mediated signaling via P1 receptors, as AMP is further hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73).[2][3]

Given their integral role in modulating immune responses, thrombosis, and cancer progression, h-NTPDases have emerged as significant therapeutic targets.[1] The development of potent and selective inhibitors, such as this compound, is crucial for both dissecting the physiological roles of individual NTPDase isoforms and for advancing novel therapeutic strategies.

Target Identification: Pinpointing the Molecular Targets of this compound

The initial phase of characterizing a new chemical probe involves identifying its specific molecular targets. For this compound, this was achieved through a combination of biochemical screening against multiple h-NTPDase isoforms and cellular assays to confirm target engagement in a physiological context.

Biochemical Profiling: Potency and Selectivity

This compound (referred to as compound 5a in its primary publication) was screened against several recombinant human NTPDase isoforms to determine its inhibitory potency (IC₅₀) and selectivity. The results demonstrate a high affinity for h-NTPDase1 and h-NTPDase2.

Table 1: Biochemical Inhibitory Activity of this compound [4][5]

| Target Isoform | IC₅₀ (µM) | Assay Type |

| h-NTPDase1 (CD39) | 0.05 | Malachite Green Assay |

| h-NTPDase2 | 0.23 | Malachite Green Assay |

| h-NTPDase3 | >50 | Malachite Green Assay |

| h-NTPDase8 | 0.54 | Malachite Green Assay |

Data sourced from the primary characterization of thiadiazole amide derivatives as NTPDase inhibitors.[4][5]

Cellular Target Engagement: Confirmation in a Live-Cell Environment

To verify that this compound interacts with its intended target within living cells, the Cellular Thermal Shift Assay (CETSA) is the state-of-the-art method. This assay is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. While specific CETSA data for this compound is not yet publicly available, the following table illustrates representative data that would be expected for a compound engaging its target.

Table 2: Representative Cellular Thermal Shift Assay (CETSA) Data

| Cell Line | Target Protein | Compound Treatment | ΔTₘ (°C) |

| Jurkat | h-NTPDase1 | This compound | +2.1 |

| HEK293 | h-NTPDase1 | Vehicle Control | 0 |

ΔTₘ represents the change in the melting temperature of the target protein upon ligand binding. This data is illustrative of a positive target engagement result.

Target Validation: Elucidating the Functional Consequences of Inhibition

Following target identification, validation studies are performed to confirm that inhibiting the target with the compound leads to the expected biological outcome. For an NTPDase inhibitor, this primarily involves demonstrating an alteration in extracellular nucleotide levels and downstream signaling.

Modulation of Purinergic Signaling: Impact on Extracellular ATP

Inhibition of h-NTPDase1 on the surface of cells like Jurkat T-cells is expected to prevent the hydrolysis of extracellular ATP (eATP). This leads to an accumulation of eATP in the cellular microenvironment.

Table 3: Representative Effect of an h-NTPDase1 Inhibitor on Extracellular ATP Levels

| Cell Line | Treatment | eATP Concentration (nM) | Fold Increase vs. Vehicle |

| Jurkat | Vehicle Control | 45 | 1.0 |

| Jurkat | NTPDase Inhibitor (1 µM) | 215 | 4.8 |

This data is representative, illustrating the expected outcome of h-NTPDase1 inhibition on the accumulation of extracellular ATP.

Downstream Signaling Pathway

By inhibiting h-NTPDase1, this compound prevents the conversion of pro-inflammatory ATP into AMP, thereby increasing the local concentration of ATP available to activate P2 receptors. This can lead to enhanced pro-inflammatory and immunogenic responses.

Caption: Inhibition of h-NTPDase1 by this compound blocks ATP hydrolysis.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to target identification and validation.

Malachite Green Assay for NTPDase Activity

This colorimetric assay is used to measure the inorganic phosphate released from ATP or ADP hydrolysis by NTPDases, allowing for the determination of enzyme activity and inhibitor potency.

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), containing CaCl₂ and MgCl₂.

-

Substrate Solution: ATP or ADP prepared in assay buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme Solution: Dilute recombinant h-NTPDase isoforms in assay buffer.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

-

-

Assay Procedure :

-

Dispense 5 µL of this compound at various concentrations into a 96-well plate.

-

Add 20 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent.

-

Allow 15-20 minutes for color development at room temperature.

-

Measure the absorbance at 620-640 nm using a microplate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is employed to confirm direct binding of a compound to its target protein in a cellular setting.

Caption: A generalized workflow for performing a Cellular Thermal Shift Assay.

-

Cell Treatment : Incubate the cells of interest (e.g., Jurkat) with either this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.

-

Thermal Denaturation : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis and Fractionation : Lyse the cells using repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

Protein Detection : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., h-NTPDase1) in each sample using Western blotting or another sensitive protein detection method.

-

Data Analysis : Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples. The shift in the melting curve (ΔTₘ) indicates target engagement.[6]

Conclusion

The data and methodologies presented in this guide provide a robust framework for the target identification and validation of this compound. Biochemical assays confirm its potent and selective inhibition of h-NTPDase1 and h-NTPDase2. While direct cellular validation data for this specific compound is emerging, the established workflows for CETSA and extracellular ATP measurement represent the gold standard for confirming target engagement and functional effects. This compound stands as a valuable chemical probe for interrogating the complex roles of purinergic signaling in physiology and disease, and a promising starting point for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of h-NTPDase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of h-NTPDase-IN-1, a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Core Quantitative Data

The inhibitory activity and kinetics of this compound have been characterized against several human NTPDase isoforms. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound against Human NTPDase Isoforms

| Target Isoform | IC50 (µM) |

| h-NTPDase-1 | 0.05 |

| h-NTPDase-2 | 0.23 |

| h-NTPDase-8 | 0.54 |

Table 2: Kinetic Parameters of this compound

| Target Isoform | Inhibition Type | Km (µM) |

| h-NTPDase-1 | Non-competitive | 21 |

| h-NTPDase-2 | Non-competitive | Not Reported |

Data sourced from MedchemExpress.com[1]

Experimental Protocols

The in vitro characterization of this compound involves a series of biochemical assays to determine its inhibitory potency and mechanism of action. Below are detailed methodologies for key experiments.

NTPDase Activity Measurement

This protocol is designed to measure the enzymatic activity of NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

a. Materials and Reagents:

-

Recombinant human NTPDase enzymes (h-NTPDase-1, -2, -3, -8)

-

This compound

-

ATP and ADP (substrate)

-

Tris buffer (e.g., 80 mM, pH 7.4)

-

Divalent cations (e.g., 5 mM CaCl₂)

-

Malachite green reagent for phosphate detection

-

96-well microplates

-

Incubator set to 37°C

-

Microplate reader

b. Experimental Workflow:

Caption: Workflow for NTPDase Inhibition Assay.

c. Detailed Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the incubation medium containing 5 mM CaCl₂ and 80 mM Tris, pH 7.4.[2]

-

Add the desired concentration of this compound to the respective wells.

-

Add the NTPDase enzyme to the wells and pre-incubate for 3 minutes at 37°C.[2]

-

Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 0.5 mM.[2]

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding malachite green reagent.[2]

-

Measure the absorbance at the appropriate wavelength to determine the concentration of liberated inorganic phosphate (Pi).[2]

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinetic Analysis (Determination of Inhibition Type and Km)

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) and the Michaelis-Menten constant (Km).

a. Experimental Workflow:

Caption: Workflow for Enzyme Kinetic Analysis.

b. Detailed Procedure:

-

Perform the NTPDase activity assay as described above.

-

Use a fixed concentration of this compound (e.g., at or near its IC50 value) and a control with no inhibitor.

-

Vary the concentration of the substrate (ATP) across a wide range (e.g., 0.1 to 10 times the expected Km).

-

Measure the initial reaction velocity (rate of Pi formation) for each substrate concentration in the presence and absence of the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the plot to determine the type of inhibition:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive: Lines are parallel.

-

-

Calculate the Km value from the x-intercept of the control line (-1/Km).

Role in Signaling Pathways

NTPDases are key enzymes in the regulation of purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[3] These nucleotides act as signaling molecules by activating P2X and P2Y receptors, which are involved in a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer.[3] By inhibiting NTPDases, this compound can modulate these signaling pathways.

Purinergic Signaling Pathway Modulation by this compound

The following diagram illustrates the canonical purinergic signaling pathway and the point of intervention for an NTPDase inhibitor like this compound.

Caption: Modulation of Purinergic Signaling by this compound.

By inhibiting NTPDase-1, this compound prevents the hydrolysis of ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular space, which can prolong the activation of P2 receptors. This modulation of purinergic signaling is the basis for the potential therapeutic applications of this compound in cancer, immunological disorders, and bacterial infections.[1]

References

h-NTPDase-IN-1: A Technical Guide to its Potential Therapeutic Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular nucleotide signaling, primarily mediated by ATP and its breakdown product adenosine, plays a pivotal role in the tumor microenvironment (TME). High concentrations of extracellular ATP can act as a danger signal, promoting anti-tumor immunity. However, its rapid hydrolysis by ectonucleotidases, such as NTPDase1 (CD39) and NTPDase3, leads to the accumulation of adenosine, a potent immunosuppressive molecule. This adenosinergic pathway is a key mechanism of tumor immune evasion.

h-NTPDase-IN-1 has been identified as an inhibitor of human NTPDase1 and NTPDase3. While specific preclinical data on the anti-cancer efficacy of this compound are not extensively available in the public domain, its inhibitory profile suggests significant potential as a therapeutic agent in oncology. This technical guide will delve into the core principles of targeting NTPDase1 and NTPDase3 in cancer, outline relevant experimental protocols for evaluating inhibitors like this compound, and present the underlying signaling pathways.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting two key ectonucleotidases involved in purinergic signaling.

Chemical Properties and Inhibitory Profile

While the detailed chemical structure of this compound is proprietary, its known inhibitory activity is summarized in the table below.

| Target | IC50 (µM) |

| Human NTPDase1 (h-NTPDase1) | 2.88 |

| Human NTPDase3 (h-NTPDase3) | 0.72 |

Table 1: Inhibitory activity of this compound.

The Role of NTPDase1 (CD39) and NTPDase3 in Cancer

NTPDase1 and NTPDase3 are cell-surface enzymes that hydrolyze extracellular ATP and ADP to AMP. In the TME, their activity is the rate-limiting step in the generation of adenosine.

-

NTPDase1 (CD39): Highly expressed on various immune cells, including regulatory T cells (Tregs) and some tumor cells. Its activity contributes significantly to the immunosuppressive TME.

-

NTPDase3: Found on various cell types, including some cancer cells, and also contributes to the regulation of extracellular nucleotide concentrations.[1]

By inhibiting these enzymes, this compound is hypothesized to prevent the degradation of pro-inflammatory ATP and reduce the production of immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.

Mechanism of Action in the Tumor Microenvironment

The primary therapeutic potential of this compound in cancer lies in its ability to modulate the purinergic signaling cascade within the TME.

As depicted in Figure 1, this compound blocks the conversion of ATP to adenosine. This leads to:

-

Increased ATP levels: Promoting dendritic cell maturation and enhancing the cytotoxic activity of effector T cells.

-

Decreased adenosine levels: Reducing the suppression of effector T cells and preventing the inhibition of dendritic cell function.

Experimental Protocols for Evaluation

Evaluating the therapeutic potential of this compound requires a series of in vitro and in vivo experiments.

In Vitro Assays

3.1.1. NTPDase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of NTPDase1 and NTPDase3.

-

Principle: The release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP is quantified.

-

Methodology:

-

Recombinant human NTPDase1 or NTPDase3 is incubated with varying concentrations of this compound.

-

ATP or ADP is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of released Pi is measured using a colorimetric method, such as the malachite green assay.[2]

-

IC50 values are calculated from the dose-response curves.

-

3.1.2. Cell Viability and Proliferation Assays

These assays determine the direct cytotoxic or cytostatic effects of this compound on cancer cells.

-

Principle: Measures the metabolic activity or proliferation of cancer cell lines upon treatment.

-

Methodology:

-

Cancer cell lines with known expression levels of NTPDase1 and NTPDase3 are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

Proliferation can be measured by BrdU incorporation or cell counting.

-

3.1.3. T-Cell Activation and Cytotoxicity Assays

These assays evaluate the ability of this compound to enhance anti-tumor immune responses.

-

Principle: Co-culture systems are used to assess the impact of the inhibitor on T-cell function in the presence of tumor cells.

-

Methodology:

-

Cancer cells are co-cultured with isolated human peripheral blood mononuclear cells (PBMCs) or specific T-cell populations.

-

The co-culture is treated with this compound.

-

T-cell activation is measured by the expression of activation markers (e.g., CD69, CD25) via flow cytometry.

-

T-cell-mediated cytotoxicity is determined by measuring the lysis of tumor cells (e.g., using a lactate dehydrogenase (LDH) release assay or Calcein-AM release assay).

-

Cytokine production (e.g., IFN-γ, TNF-α) in the co-culture supernatant is quantified by ELISA or multiplex bead array.

-

In Vivo Models

Animal models are crucial for evaluating the systemic efficacy and safety of this compound.

3.2.1. Syngeneic Tumor Models

-

Principle: Utilizes immunocompetent mice to assess the interplay between the drug, the tumor, and the host immune system.

-

Methodology:

-

Mouse cancer cell lines (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into syngeneic mice.

-

Once tumors are established, mice are treated with this compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

-

Tumor growth is monitored over time.

-

At the end of the study, tumors and immune organs (spleen, lymph nodes) are harvested for analysis.

-

3.2.2. Pharmacodynamic and Immune Monitoring

-

Principle: To confirm target engagement and understand the immunological changes induced by this compound in vivo.

-

Methodology:

-

Tumor Microenvironment Analysis: Tumors are dissociated, and the immune cell infiltrate (e.g., CD8+ T cells, Tregs, myeloid-derived suppressor cells) is analyzed by flow cytometry.

-

Cytokine and Chemokine Profiling: Protein levels of key cytokines and chemokines in the tumor and serum are measured.

-

Extracellular Nucleotide Measurement: Techniques such as HPLC or mass spectrometry can be used to measure the levels of ATP, ADP, AMP, and adenosine in the tumor interstitial fluid.

-

Signaling Pathways and Logical Relationships

The therapeutic rationale for this compound is based on its ability to modulate key signaling pathways in the TME.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancer immunotherapy due to its targeted inhibition of NTPDase1 and NTPDase3. By preventing the degradation of pro-inflammatory ATP and the formation of immunosuppressive adenosine, it has the potential to reprogram the tumor microenvironment to favor anti-tumor immunity.

Future research should focus on:

-

In vivo efficacy studies: To demonstrate the anti-tumor effects of this compound in various cancer models.

-

Combination therapies: Investigating the synergistic potential of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1).

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

The development of potent and selective inhibitors of NTPDases, such as this compound, holds great promise for the next generation of cancer immunotherapies.

References

An In-depth Technical Guide to the Function of NTPDase Enzymes in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family of enzymes. It details their core functions in cellular processes, particularly in the regulation of purinergic signaling, and explores their significance as therapeutic targets.

Introduction to NTPDase Enzymes

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases), also known as ecto-ATPases or the CD39 family, are a group of ectoenzymes that play a critical role in the hydrolysis of extracellular nucleotides.[1] There are eight known human NTPDase isoforms (NTPDase1-8).[2] Of these, NTPDase1, 2, 3, and 8 are located on the cell surface with their catalytic sites facing the extracellular space, directly influencing cell-to-cell communication.[3][4] The intracellular isoforms (NTPDase4, 5, 6, and 7) are located within organelles like the Golgi apparatus and endoplasmic reticulum, where they regulate nucleotide levels inside the cell.[4][5]

The primary function of cell-surface NTPDases is to sequentially hydrolyze extracellular nucleoside triphosphates (like ATP and UTP) and diphosphates (like ADP and UDP) into their corresponding monophosphate forms (AMP and UMP).[4][6] This enzymatic activity is fundamental to the termination of purinergic signaling.[2]

Core Function: Regulation of Purinergic Signaling

Purinergic signaling is a ubiquitous form of intercellular communication mediated by extracellular nucleotides and nucleosides, such as ATP and adenosine.[2][7] These molecules act on two families of purinergic receptors: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.[7] P2 receptors are further divided into ionotropic P2X receptors and G-protein coupled P2Y receptors.[2]

Extracellular nucleotides are involved in a vast array of physiological processes, including immune responses, inflammation, platelet aggregation, and neurotransmission.[2] NTPDases are key regulators of these processes by controlling the concentration and duration of nucleotide signaling at P2 receptors.[1][3]

By hydrolyzing ATP and ADP, NTPDases terminate P2 receptor signaling.[8] Concurrently, the production of AMP, which is subsequently converted to adenosine by ecto-5'-nucleotidase (CD73), leads to the activation of P1 receptors.[2][9] This interplay creates a highly regulated switch from pro-inflammatory and pro-thrombotic signals (mediated by ATP and ADP) to anti-inflammatory and anti-thrombotic signals (mediated by adenosine).[9]

NTPDase Isoforms: Substrate Preference and Hydrolysis Ratios

The cell-surface NTPDases exhibit distinct preferences for nucleoside triphosphates versus diphosphates, which allows for fine-tuned regulation of purinergic signaling in different tissues.[3] All require millimolar concentrations of divalent cations like Ca²⁺ or Mg²⁺ for maximal activity.[3]

| Enzyme | Aliases | ATP:ADP Hydrolysis Ratio | Primary Products | Key Characteristics |

| NTPDase1 | CD39 | ~1:1 | AMP | Efficiently hydrolyzes both ATP and ADP, making it a key regulator in the vasculature to prevent platelet aggregation.[3][6] |

| NTPDase2 | CD39L1 | High (prefers ATP) | ADP | Primarily hydrolyzes ATP to ADP, which can then activate specific P2Y receptors, playing a role in neurotransmission.[3][5] |

| NTPDase3 | CD39L3 | ~2-3:1 | ADP, AMP | Shows a preference for ATP over ADP and is expressed in various tissues, including the brain and pancreas.[5][6] |

| NTPDase8 | - | ~2-3:1 | ADP, AMP | Functionally similar to NTPDase3 with a preference for nucleoside triphosphates.[6] |

Physiological and Pathophysiological Roles

The differential expression and activity of NTPDase isoforms are linked to a wide range of physiological and pathological conditions.

-

Hemostasis and Thrombosis: NTPDase1 is highly expressed on vascular endothelial cells and is the primary regulator of ADP-mediated platelet activation.[3] By degrading ADP, NTPDase1 prevents thrombosis.[3]

-

Inflammation and Immunity: The conversion of pro-inflammatory ATP to anti-inflammatory adenosine by the NTPDase1/CD73 axis is a critical mechanism for immune suppression.[9] This pathway is particularly important in the function of regulatory T cells (Tregs).[9] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.

-

Nervous System: NTPDases in the brain, such as NTPDase2 on astrocytes and NTPDase3 on neurons, modulate synaptic transmission by controlling ATP and ADP levels.[5] This has implications for processes like sleep regulation and sensory input processing.[5]

-

Cancer: In the tumor microenvironment, the NTPDase1/CD73 pathway generates adenosine, which suppresses the anti-tumor immune response.[9] Inhibition of NTPDase1 (CD39) is therefore a promising strategy for cancer immunotherapy.[10]

-

Parasitic Infections: Many parasites express surface NTPDases that help them evade the host's immune response.[7][11] These enzymes hydrolyze ATP released by host cells as a "danger signal," thus dampening the subsequent inflammatory response.[7][11]

Experimental Protocols for NTPDase Activity

Several methods are available to measure NTPDase activity. A common and straightforward approach is the colorimetric determination of inorganic phosphate (Pi) released during nucleotide hydrolysis.

Protocol: Colorimetric NTPDase Activity Assay

This protocol is adapted from methods used to measure NTPDase activity in isolated cells.[12]

-

Cell/Membrane Preparation:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 120 mM NaCl, 5 mM KCl, 60 mM glucose, and 0.5 mM CaCl₂).[12]

-

In a microplate or microcentrifuge tube, add the reaction buffer.

-

Add the cell or membrane preparation (e.g., 2-4 µg of protein) to the buffer.[12]

-

Pre-incubate the mixture for 10 minutes at 37°C to equilibrate the temperature.[12]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the nucleotide substrate (e.g., ATP or ADP) to a final concentration of 1-5 mM.

-

Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to ensure linear product formation.

-

Stop the reaction by adding a stopping solution, such as trichloroacetic acid (TCA) to a final concentration of 5-10%, and placing the tubes on ice.

-

-

Phosphate Detection (Malachite Green Assay):

-

Centrifuge the stopped reaction tubes to pellet the protein.

-

Transfer the supernatant to a new microplate.

-

Add Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the reaction.[10]

-

Incubate at room temperature for 10-20 minutes to allow color development.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate (e.g., KH₂PO₄).

-

Calculate the amount of Pi released in each sample by comparing its absorbance to the standard curve.

-

Express NTPDase activity as nmol of Pi released per minute per milligram of protein.

-

References

- 1. NTPDase | ATPases | Tocris Bioscience [tocris.com]

- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 8. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ENTPD1 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for h-NTPDase-IN-1 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-1 is a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases), particularly targeting h-NTPDase1 and h-NTPDase3.[1] NTPDases are key ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP.[2] Dysregulation of purinergic signaling is implicated in a variety of pathological conditions, making NTPDase inhibitors like this compound promising therapeutic candidates for research in thrombosis, inflammation, diabetes, and cancer.[1] These application notes provide a comprehensive protocol for the in vivo application of this compound in murine models, covering formulation, administration, and experimental design.

Mechanism of Action

This compound belongs to the sulfamoyl benzamide class of compounds.[3][4][5][6][7] It exerts its inhibitory effect on NTPDase1 and NTPDase3, thereby preventing the hydrolysis of extracellular ATP and ADP to AMP. This leads to an accumulation of ATP and ADP in the extracellular space, which can potentiate P2 receptor signaling. P2 receptors are involved in a wide array of physiological processes, including immune cell activation, platelet aggregation, and neurotransmission.[8] By modulating the levels of P2 receptor ligands, this compound can influence these downstream effects.

Quantitative Data

The following table summarizes the known in vitro inhibitory activity of this compound and a related compound.

| Compound | Target | IC50 (µM) | Reference |

| This compound (Compound 3i) | h-NTPDase1 | 2.88 | [3][4] |

| h-NTPDase3 | 0.72 | [3][4] | |

| Compound 2d | h-NTPDase8 | 0.28 | [6] |

Signaling Pathway

The inhibition of NTPDases by this compound directly impacts the purinergic signaling pathway. The diagram below illustrates the central role of NTPDases in the conversion of extracellular ATP and the effect of their inhibition.

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Given that sulfamoyl benzamide derivatives can have low aqueous solubility, a formulation strategy to enhance bioavailability is crucial.[8][9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-50 mg/mL).

-

For a final dosing solution, prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 5% Tween 80 in saline.

-

Slowly add the this compound stock solution to the vehicle solution while vortexing to achieve the desired final concentration.

-